

REPIN1 Expression in Human Tissues: A Technical Guide for Researchers

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

REPIN1 (Replication Initiator 1), also known as AP4 or RIP60, is a zinc finger protein that plays a crucial role in the initiation of DNA replication. Beyond this fundamental process, emerging evidence highlights its involvement in a variety of cellular functions, including transcriptional regulation, metabolism, and apoptosis. Dysregulation of **REPIN1** expression has been implicated in several pathologies, making it a protein of significant interest for therapeutic development. This technical guide provides a comprehensive overview of **REPIN1** expression across various human tissues, detailed experimental protocols for its detection and quantification, and an exploration of its known signaling pathways.

Data Presentation: REPIN1 Expression in Human Tissues

The expression of **REPIN1** varies significantly across different human tissues at both the mRNA and protein levels. The following tables summarize quantitative data from the Genotype-Tissue Expression (GTEx) portal for RNA sequencing and the PaxDb for protein abundance.

Table 1: REPIN1 Gene Expression in Human Tissues (RNA-Seq)







This table presents the median gene expression of **REPIN1** in Transcripts Per Million (TPM) from the GTEx V8 dataset. Tissues are ordered from highest to lowest median expression.



Tissue	Median TPM
Adipose - Subcutaneous	15.74
Adipose - Visceral (Omentum)	14.93
Artery - Aorta	12.35
Artery - Tibial	11.98
Artery - Coronary	11.52
Esophagus - Mucosa	11.23
Skin - Sun Exposed (Lower leg)	10.99
Skin - Not Sun Exposed (Suprapubic)	10.87
Colon - Transverse	10.76
Lung	10.65
Small Intestine - Terminal Ileum	10.45
Esophagus - Gastroesophageal Junction	10.33
Stomach	10.21
Heart - Atrial Appendage	9.87
Heart - Left Ventricle	9.54
Thyroid	9.44
Adrenal Gland	9.32
Breast - Mammary Tissue	9.21
Prostate	8.98
Uterus	8.76
Vagina	8.65
Ovary	8.54
Nerve - Tibial	8.43



Spleen	7.98
Pancreas	7.87
Muscle - Skeletal	7.56
Pituitary	7.34
Kidney - Cortex	6.98
Liver	6.54
Brain - Cerebellum	5.87
Brain - Cortex	5.43
Whole Blood	4.32

Table 2: REPIN1 Protein Abundance in Human Tissues

This table summarizes the protein abundance of **REPIN**1 in parts per million (ppm) as reported in the PaxDb, which integrates data from various proteomics studies.[1][2][3][4][5]

Tissue/Cell Type	Abundance (ppm)
Lymph node	22.4
Cell line (CD8+)	6.85
Whole organism (integrated)	5.71
Female gonad	2.32
Testis	0.62

Experimental Protocols

This section provides detailed methodologies for the key experiments used to quantify and localize **REPIN1** expression.



Quantitative Reverse Transcription PCR (RT-qPCR) for REPIN1 mRNA Expression

This protocol allows for the sensitive quantification of **REPIN**1 mRNA levels in various tissues.

a. RNA Extraction:

- Homogenize 50-100 mg of fresh or frozen tissue in 1 mL of TRIzol reagent.
- Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
- Centrifuge at 12,000 x g for 15 minutes at 4°C.
- Transfer the upper aqueous phase to a new tube and add 0.5 mL of isopropanol.
- Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.
- Wash the RNA pellet with 1 mL of 75% ethanol.
- Air-dry the pellet and resuspend in 20-50 μL of RNase-free water.
- Quantify RNA concentration and assess purity using a spectrophotometer (A260/A280 ratio should be ~2.0).

b. cDNA Synthesis:

- In an RNase-free tube, combine 1 μ g of total RNA, 1 μ L of random hexamer primers (50 ng/ μ L), and RNase-free water to a final volume of 13 μ L.
- Heat at 65°C for 5 minutes and then place on ice.
- Add 4 μL of 5X reaction buffer, 1 μL of Ribolock RNase Inhibitor (20 U/μL), 2 μL of 10 mM dNTP mix, and 1 μL of RevertAid M-MuLV Reverse Transcriptase (200 U/μL).
- Incubate at 25°C for 5 minutes, followed by 42°C for 60 minutes.



- Terminate the reaction by heating at 70°C for 5 minutes.
- c. qPCR Reaction:
- · Prepare a master mix containing:
 - 10 μL of 2X SYBR Green qPCR Master Mix
 - 1 μL of Forward Primer (10 μM)
 - 1 μL of Reverse Primer (10 μM)
 - 3 μL of Nuclease-free water
- Human REPIN1 Primer Sequences:[6]
 - Forward: 5'-GCGGAAGTATCCCCAGGAACAT-3'
 - Reverse: 5'-CAACGACGTTCCAGCATCGGTT-3'
- Add 15 μL of the master mix to each well of a qPCR plate.
- Add 5 μL of diluted cDNA (1:10) to each well.
- Seal the plate and centrifuge briefly.
- Perform qPCR using the following cycling conditions:
 - Initial denaturation: 95°C for 10 minutes
 - 40 cycles of:
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 1 minute
 - Melt curve analysis.



 Analyze the data using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

Western Blot for REPIN1 Protein Detection

This protocol describes the detection of **REPIN1** protein in cell or tissue lysates.[2][3][7][8][9]

- a. Protein Extraction:
- Homogenize 50-100 mg of tissue or lyse 1-5 x 10⁶ cells in 1 mL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with intermittent vortexing.
- Centrifuge at 14,000 x g for 20 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
- b. SDS-PAGE and Protein Transfer:
- Mix 20-30 µg of protein with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
- Load samples onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.
- Transfer the proteins to a PVDF membrane at 100V for 60-90 minutes in a cold transfer buffer.
- c. Immunodetection:
- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1%
 Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against REPIN1 (e.g., Rabbit polyclonal or monoclonal) diluted in blocking buffer overnight at 4°C. Recommended dilution ranges from 1:1000 to 1:80000, which should be optimized.[1]



- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG) diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.

Immunohistochemistry (IHC) for REPIN1 Localization

This protocol details the localization of **REPIN1** protein in paraffin-embedded human tissue sections.[10][11][12][13][14]

- a. Deparaffinization and Rehydration:
- Immerse slides in xylene (3 changes, 5 minutes each).
- Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 changes each, 3 minutes each).
- · Rinse in distilled water.
- b. Antigen Retrieval:
- Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.
- Allow slides to cool to room temperature.
- c. Staining:
- Wash slides with PBS.
- Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide in methanol for 15 minutes.
- Wash with PBS.

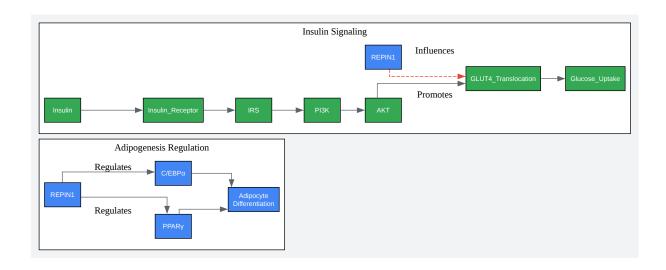


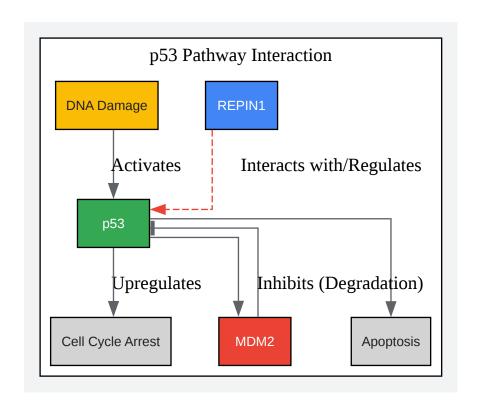
- Block non-specific binding with 5% normal goat serum in PBS for 1 hour at room temperature.
- Incubate with the primary anti-**REPIN**1 antibody diluted in blocking buffer (recommended starting dilution 1:200 to 1:2000) overnight at 4°C in a humidified chamber.[1]
- Wash with PBS (3 changes, 5 minutes each).
- Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
- · Wash with PBS.
- Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
- Wash with PBS.
- Develop the color with a DAB (3,3'-diaminobenzidine) substrate solution until the desired stain intensity is reached.
- · Rinse with distilled water.
- d. Counterstaining and Mounting:
- Counterstain with hematoxylin for 1-2 minutes.
- "Blue" the sections in running tap water.
- Dehydrate through a graded series of ethanol and clear in xylene.
- Mount with a permanent mounting medium.

Signaling Pathways and Experimental Workflows

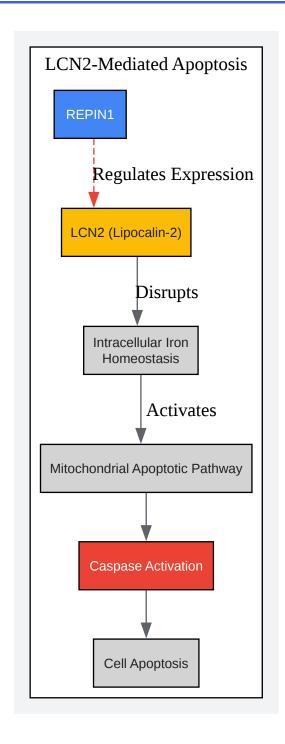
REPIN1 is implicated in several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships and a typical experimental workflow for studying **REPIN1**.



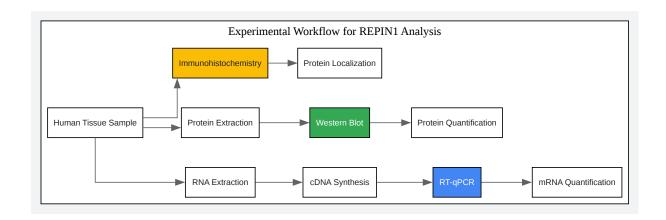












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References

- 1. pax-db.org [pax-db.org]
- 2. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 3. Western Blot Protocol | Proteintech Group [ptglab.com]
- 4. pax-db.org [pax-db.org]
- 5. pax-db.org [pax-db.org]
- 6. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 9. origene.com [origene.com]
- 10. youtube.com [youtube.com]



- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. 福尔马林固定石蜡包埋组织的免疫组化染色方案-赛默飞 | Thermo Fisher Scientific CN [thermofisher.cn]
- 14. m.youtube.com [m.youtube.com]
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